REACTION_CXSMILES
|
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=2)=O)[CH2:3][CH2:2]1.[F:13][C:14]1[CH:19]=[CH:18]C([Mg]Br)=CC=1.[Cl:22][CH2:23][CH2:24][CH:25]=C(C1C=CC=CC=1)C1C=CC=CC=1>C1COCC1>[F:12][C:9]1[CH:8]=[CH:7][C:6]([C:4]([C:1]2[CH:3]=[CH:2][C:14]([F:13])=[CH:19][CH:18]=2)=[CH:25][CH2:24][CH2:23][Cl:22])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC=C(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of brine
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
WASH
|
Details
|
The organic layer was then washed with NaHCO3 saturated aqueous solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude bis(4-fluorophenyl)-cyclopropylmethanol
|
Type
|
CUSTOM
|
Details
|
It was used for ring opening reaction
|
Type
|
CUSTOM
|
Details
|
without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(=CCCCl)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |